TlrC protein is predominantly found in specific bacterial species, particularly those associated with human pathogens. It falls under the classification of pattern recognition receptors, specifically within the Toll-like receptor family. These receptors are integral to the immune system as they detect microbial components and activate signaling pathways that lead to immune responses.
The synthesis of TlrC protein can be achieved through several methodologies:
The TlrC protein exhibits a characteristic structure typical of Toll-like receptors, which includes:
Structural data often reveal that TlrC forms homodimers or heterodimers with other receptors, which is essential for its function. Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed insights into its three-dimensional conformation.
TlrC protein participates in several critical biochemical reactions:
The mechanism by which TlrC exerts its effects involves several key steps:
Quantitative data from studies indicate that TlrC activation can significantly increase cytokine production within hours following pathogen exposure.
TlrC protein possesses unique physical properties:
Chemical properties include its ability to interact with various ligands through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
TlrC protein has several applications in scientific research:
TlrC (commonly designated TLR15 in scientific literature) represents an evolutionarily enigmatic member of the Toll-like receptor (TLR) superfamily. Genomic analyses reveal its origin predates the divergence of jawed vertebrates (~500 million years ago), with orthologs identified in basal vertebrate lineages. Notably, functional TlrC genes persist in holocephalans (chimaeras) and lungfish, while the gene is absent in elasmobranchs (sharks, rays) and most teleost fish [7]. Synteny analyses confirm conserved genomic positioning flanked by ERLEC1 and GPR75 genes across species retaining TlrC, supporting descent from a common ancestral locus [7].
Despite this ancient origin, TlrC exhibits lineage-specific pseudogenization. Frameshift mutations and premature stop codons disrupt the coding sequence in several holocephalan species (e.g., Chimaera opalescens), coinciding with significantly reduced transcript abundance compared to other TLRs. This suggests ongoing gene degeneration in early-branching vertebrates. Conversely, lungfish retain full-length TlrC with intact domain architecture, indicating functional conservation in select lineages [7].
Table 1: Genomic Distribution and Status of TlrC Homologs
Lineage | Representative Species | TlrC Status | Key Features |
---|---|---|---|
Holocephali | Callorhinchus milii (Ghost shark) | Functional | Long ectodomain, intact TIR |
Holocephali | Chimaera opalescens | Pseudogenized | Frameshifts, premature stop codons |
Dipnoi (Lungfish) | Neoceratodus forsteri | Functional | Conserved synteny, full-length ORF |
Elasmobranchii | Scyliorhinus canicula (Dogfish) | Absent | Gene locus deletion |
Teleostei | Danio rerio (Zebrafish) | Absent | Gene locus deletion |
Phylogenetic reconstructions place TlrC outside the canonical vertebrate TLR subfamilies (TLR1, TLR3, TLR4, etc.). Maximum-likelihood trees of 259 vertebrate TLR sequences demonstrate that TlrC forms a distinct clade sister to the TLR1/6/10 group but with deep divergence, warranting classification as a separate subfamily [1] [7]. Key structural features underpin this classification:
Evolutionarily, TlrC arose via gene duplication prior to the chondrichthyan-osteichthyan split but experienced independent losses in mammals, amphibians, and teleosts. Its retention in phylogenetically disparate lineages (e.g., birds, reptiles, chimaeras) suggests context-dependent functional importance [1] [7].
Functional and structural divergence of TlrC homologs is evident across vertebrates:
In invertebrates, no true TlrC orthologs exist. However, functional analogs occur:
TlrC has evolved lineage-specific ligand recognition capabilities:
Signaling adaptations are equally significant:
Table 2: Evolutionary Metrics for Vertebrate TLR Subfamilies
TLR Subfamily | Mean dN/dS (ω) | % Sites Under Positive Selection | Primary Selective Force |
---|---|---|---|
TLR3 | 0.112 | 5.2% | Viral RNA recognition conservation |
TLR4 | 0.228 | 7.1% | LPS diversity adaptation |
TLR5 | 0.301 | 8.3% | Flagellin coevolution |
TlrC (TLR15) | 0.267 | 8.7% | Protease/lipopeptide detection |
TLR7 | 0.198 | 4.9% | Viral ssRNA conservation |
The trajectory of TlrC evolution illustrates functional plasticity: ancestral roles in broad microbial sensing were refined in terrestrial vertebrates to protease detection, while its pseudogenization in marine lineages (e.g., penguins, some chimaeras) suggests redundancy or shifting immune priorities [1] [7] [9].
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